5-Chloropentyl acetate
Overview
Description
5-Chloropentyl acetate is an organic compound with the molecular formula C7H13ClO2 . It is also known by several other names, including 5-Chloro-1-pentanol acetate and 5-Chloro-1-acetoxypentane . This compound is characterized by the presence of a chlorine atom attached to the fifth carbon of a pentyl chain, which is esterified with acetic acid.
Scientific Research Applications
5-Chloropentyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
Safety and Hazards
5-Chloropentyl acetate has been classified with the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloropentyl acetate can be synthesized through the esterification of 5-chloro-1-pentanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
5-Chloro-1-pentanol+Acetic acid→5-Chloropentyl acetate+Water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Chloropentyl acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 5-chloro-1-pentanol and acetic acid.
Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 5-chloro-1-pentanol and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or other oxidation products.
Mechanism of Action
The mechanism of action of 5-Chloropentyl acetate involves its interaction with specific molecular targets, depending on the context of its use. For example, in enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The chlorine atom and ester functional group play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-pentanol: The alcohol precursor to 5-Chloropentyl acetate.
5-Chloro-1-acetoxypentane: Another name for this compound.
5-Chloro-n-amyl acetate: A similar ester compound with slight variations in structure.
Uniqueness
This compound is unique due to its specific ester functional group and the presence of a chlorine atom on the pentyl chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
5-chloropentyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-7(9)10-6-4-2-3-5-8/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYVIAZIVJNAMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885131 | |
Record name | 1-Pentanol, 5-chloro-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40885131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20395-28-2 | |
Record name | 1-Pentanol, 5-chloro-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20395-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pentanol, 5-chloro-, 1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020395282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloropentyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76003 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Pentanol, 5-chloro-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Pentanol, 5-chloro-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40885131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1-pentyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.788 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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